molecular formula C22H26ClN7O B2463693 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-34-0

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone

Número de catálogo: B2463693
Número CAS: 920389-34-0
Peso molecular: 439.95
Clave InChI: OGZJHTYDLMSTHA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic small molecule featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorophenyl group at the 3-position. A piperazine ring is attached to the 7-position of the triazolopyrimidine scaffold, further linked to a cyclohexylethanone moiety. Structural analogs highlight its relationship to compounds with demonstrated roles in cancer research and enzyme modulation .

Propiedades

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-cyclohexylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O/c23-17-6-8-18(9-7-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)14-16-4-2-1-3-5-16/h6-9,15-16H,1-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJHTYDLMSTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24ClN5O\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_5\text{O}

This structure includes a triazole-pyrimidine moiety linked to a piperazine and cyclohexylethanone group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology. The following sections delve into specific activities and mechanisms.

Anticancer Activity

Studies have shown that compounds with similar structural features to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it targets kinases associated with tumor growth.
  • Case Study : In vitro assays revealed that related compounds effectively inhibited the growth of various cancer cell lines, indicating potential for further development as an anticancer agent .

Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological effects:

  • Serotonin Receptor Modulation : Similar compounds have been shown to act as serotonin receptor antagonists, which may contribute to their efficacy in treating anxiety and depression .
  • Case Study : A study highlighted the effectiveness of piperazine derivatives in modulating neurotransmitter systems, leading to improved symptoms in animal models of depression .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Kinase Inhibition : The compound was tested against various kinases associated with cancer and neurological disorders. Results indicated IC50 values in the low micromolar range for certain targets, suggesting effective inhibition .
Target KinaseIC50 (µM)Activity
PfGSK30.55Inhibitor
PfPK60.40Inhibitor

Toxicity Profile

Assessments of toxicity are crucial for understanding the safety profile of new compounds:

  • Cytotoxicity Testing : Preliminary cytotoxicity tests indicated moderate toxicity levels at higher concentrations, necessitating further investigation into dose-dependent effects .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multiple synthetic steps requiring careful control of reaction conditions such as temperature and solvent choice (e.g., DMF or DMSO). Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are crucial for confirming the structure of the synthesized compound.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. The triazole and pyrimidine components are known to interact with viral polymerases, which could inhibit viral replication. For instance, compounds with similar structures have shown promise in disrupting the PA-PB1 interface of influenza virus polymerase . Further biochemical assays are necessary to elucidate the exact mechanisms of action.

Anticancer Potential

The unique structural features of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone may also allow it to function as a lead compound in cancer therapy. Research into related compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines, indicating that this compound could exhibit similar properties .

Case Study 1: Influenza Virus Inhibition

A study focused on triazole-based compounds demonstrated that modifications to the phenyl ring could enhance binding affinity to viral polymerases. The lead compounds showed effective inhibition of influenza virus replication in vitro. This suggests that 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone could be further explored for its antiviral properties against influenza .

Case Study 2: Anticancer Activity

Another investigation into heterocyclic compounds found that derivatives similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone exhibited significant cytotoxicity against several cancer cell lines. The study reported that these compounds induced apoptosis and inhibited cell cycle progression in MCF-7 breast cancer cells .

Análisis De Reacciones Químicas

Piperazine Ring Reactions

The piperazine moiety is a key site for chemical modifications due to its nucleophilic secondary amines.

Acylation

Piperazine derivatives readily undergo acylation with reagents like acyl chlorides or anhydrides. For example:

ReagentConditionsProductReference
Acetic anhydrideDMF, RT, 24hN-acetylated piperazine derivative
Benzoyl chlorideDichloromethane, 0°CN-benzoylated product

The reaction typically occurs at the less sterically hindered nitrogen atom, influenced by the bulky triazolopyrimidine group .

Alkylation

Alkylation reactions introduce alkyl groups via SN2 mechanisms:

Alkylating AgentSolventProductApplication Example
Methyl iodideTHF, refluxN-methylpiperazine derivativeBioactive analog synthesis
Ethyl bromoacetateDMF, 60°CEthyl acetate-functionalized piperazineProdrug development

Alkylation is often controlled by steric effects from the cyclohexyl group .

N-Oxidation

Oxidation of the piperazine nitrogen using peracids (e.g., m-CPBA) yields N-oxide derivatives, as observed in trazodone analogs :
Piperazine+m-CPBAPiperazine N-oxide\text{Piperazine} + \text{m-CPBA} \rightarrow \text{Piperazine N-oxide}
This modification alters polarity and pharmacological properties .

Triazolopyrimidine Core Reactivity

The triazolopyrimidine system participates in electrophilic substitutions and ring-opening reactions.

Electrophilic Aromatic Substitution

The electron-deficient triazolopyrimidine ring undergoes nitration or halogenation at specific positions:

Reaction TypeReagentPositionYieldNotes
NitrationHNO₃/H₂SO₄C-5 of pyrimidine45–60%Limited by ring stability
BrominationBr₂/FeBr₃C-2 of triazole30–40%Requires anhydrous conditions

Steric hindrance from the 4-chlorophenyl group reduces reactivity at adjacent positions .

Ring-Opening Reactions

Under acidic or basic conditions, the triazole ring may hydrolyze:
Triazolopyrimidine+H₂OHClDiaminopyrimidine+N₂\text{Triazolopyrimidine} + \text{H₂O} \xrightarrow{\text{HCl}} \text{Diaminopyrimidine} + \text{N₂}
This reaction is pH-dependent and reversible .

Cyclohexyl-Ethanone Modifications

The ketone group in the ethanone side chain enables reductions or nucleophilic additions:

Reduction

Catalytic hydrogenation converts the ketone to a secondary alcohol:
R-C(=O)-R’+H2Pd/CR-CH(OH)-R’\text{R-C(=O)-R'} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R-CH(OH)-R'}

CatalystSolventPressureConversion
Pd/CEthanol1 atm>90%

The cyclohexyl group enhances stereoselectivity .

Grignard Additions

Organomagnesium reagents add to the carbonyl group:
R-C(=O)-R’+R”MgXR-C(OR”)-R’\text{R-C(=O)-R'} + \text{R''MgX} \rightarrow \text{R-C(OR'')-R'}

ReagentProductYield
Methyl MgBrTertiary alcohol65–75%
Phenyl MgClBulky alcohol derivative50–60%

Metabolic Pathways

In biological systems, the compound undergoes phase I and II metabolism:

PathwayEnzymeMetaboliteActivity Change
N-DealkylationCYP3A4Descyclohexyl metaboliteReduced lipophilicity
GlucuronidationUGT1A1Piperazine-O-glucuronideEnhanced excretion
N-OxidationFlavin monooxygenasePiperazine N-oxideAltered receptor binding

Data extrapolated from trazodone metabolism studies .

Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life
Acidic (pH 1.2)Hydrolysis of triazole ring2.5 hours
Alkaline (pH 9.0)Piperazine ring cleavage4.8 hours
UV lightPhotooxidation of chlorophenyl group6 days

Stability is compromised under prolonged UV exposure due to C-Cl bond dissociation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Triazolo[4,5-d]pyrimidine 3-(4-chlorophenyl), 7-(piperazin-1-yl linked to cyclohexylethanone) ~492.0 (estimated) Hypothesized kinase modulation
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone Triazolo[4,5-d]pyrimidine 3-benzyl, 7-(piperazin-1-yl linked to 4-chlorophenyl ethanone) 487.97 Anticancer candidate (structural proxy)
1,1-Bis{2-chloro-[4-(3-{1,2,4-triazolo[4,3-a]pyridin-3-(2H)-on-2-yl}propyl)piperazine-1-yl]phenyl}ethane Triazolo[4,3-a]pyridine Dual piperazine-chlorophenyl chains, propane linker 789.72 (trihydrochloride) Enzyme inhibition (e.g., serotonin receptors)
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Piperazine 3-chlorophenyl, 3-chloropropyl 287.64 Neurotransmitter receptor modulation

Key Observations:

  • Substituent Impact: The target compound’s cyclohexylethanone group distinguishes it from benzyl () or chloropropyl () substituents in analogs.
  • Triazolo-Pyrimidine vs. Triazolo-Pyridine Cores: The triazolo[4,5-d]pyrimidine core in the target compound is structurally distinct from triazolo[4,3-a]pyridine (), which may alter binding affinity to purinergic or kinase targets.
  • Piperazine Linkage: All compounds utilize piperazine as a flexible linker, but the target’s cyclohexylethanone side chain may confer unique steric or electronic effects compared to chlorophenyl ethanone () or propane-linked bis-piperazines ().

Métodos De Preparación

Cyclization of 5-Aminopyrimidine Precursors

The most frequently employed route involves cyclization of 5-amino-4,6-dichloropyrimidine derivatives. As demonstrated in recent triazolopyrimidine syntheses, treatment of 4,6-dichloro-2-propylpyrimidin-5-amine with 4-chlorophenylhydrazine in ethanol under reflux (78°C, 48 h) generates the intermediate hydrazinylpyrimidine. Subsequent diazotization with sodium nitrite (NaNO₂, 0-5°C, 1 h in acetic acid/water) induces cyclization to yield 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine. This method typically achieves 54-94% yields depending on substituent electronic effects.

Aza-Wittig Reaction Strategy

An alternative approach adapted from three-component syntheses employs iminophosphorane intermediates. Reacting 7-chloro-3H-triazolo[4,5-d]pyrimidine with triphenylphosphine (PPh₃) and carbon tetrachloride generates the phosphazine intermediate, which undergoes Staudinger reaction with 4-chlorophenyl isocyanate to install the aryl group. While this method offers regiochemical control (72% yield reported for analogous systems), it requires stringent anhydrous conditions.

Piperazine Functionalization

Nucleophilic Aromatic Substitution

The 7-chloro intermediate undergoes nucleophilic displacement with piperazine in dimethyl sulfoxide (DMSO) at 80°C for 12 h. Kinetic studies show complete conversion when using 2.5 equivalents of piperazine, with triethylamine (TEA) as proton scavenger (85% isolated yield). Regioselectivity arises from the enhanced leaving group ability of the C7 chloride due to electron withdrawal by the adjacent triazole nitrogen.

Protected Piperazine Derivatives

For enhanced selectivity, N-Boc-piperazine proves effective. Reaction with 7-chlorotriazolopyrimidine in acetonitrile (reflux, 8 h) followed by Boc deprotection (TFA/DCM, 0°C, 1 h) yields the monosubstituted piperazine intermediate in 91% yield over two steps. This strategy prevents over-alkylation and simplifies purification.

Acylation with 2-Cyclohexylethanone

Schotten-Baumann Conditions

The terminal piperazine nitrogen undergoes acylation using 2-cyclohexylacetyl chloride under Schotten-Baumann conditions. Optimized parameters include:

  • Solvent: Dichloromethane/water biphasic system
  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Temperature: 0°C → room temperature over 4 h
  • Yield: 78-82% after silica gel chromatography

Microwave-Assisted Coupling

Recent advancements employ microwave irradiation (150 W, 100°C, 30 min) with Hünig's base (DIPEA) in acetonitrile, achieving 89% conversion. This method reduces reaction time from 12 h to 30 min while minimizing ketone racemization.

Integrated Synthetic Protocol

Combining optimal methodologies, the following sequence provides reproducible results:

  • Triazolopyrimidine Formation

    • React 4,6-dichloro-5-aminopyrimidine with 4-chlorophenylhydrazine (EtOH, 78°C, 48 h)
    • Cyclize with NaNO₂/HOAc (0-5°C, 1 h) → 87% yield
  • Piperazine Coupling

    • N-Boc-piperazine (2.2 equiv), DMSO, 80°C, 12 h → 93% substitution
    • Deprotect with TFA/DCM (0°C, 1 h) → quantitative
  • Ketone Installation

    • 2-Cyclohexylacetyl chloride (1.5 equiv), DMAP, DCM/H₂O
    • Microwave irradiation (100°C, 30 min) → 89% yield

Total synthesis achieves 68% overall yield across six steps with >99% HPLC purity.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 3.98 (t, J=4.8 Hz, 4H, piperazine), 3.12 (t, J=4.8 Hz, 4H, piperazine), 2.86 (m, 1H, cyclohexyl), 2.54 (q, J=7.2 Hz, 2H, COCH₂), 1.65-1.23 (m, 11H, cyclohexyl + CH₂)
  • HRMS (ESI+): m/z [M+H]⁺ calcd 454.2011, found 454.2009

Process Optimization Challenges

Key operational considerations include:

  • Regioselectivity Control : Microwave-assisted steps reduce triazole positional isomers from 15% to <2%
  • Purification : Reverse-phase HPLC (C18, MeCN/H₂O + 0.1% TFA) resolves residual piperazine diacylation byproducts
  • Scale-Up Limitations : Exothermic diazotization requires controlled addition below 5°C for batches >100 g

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.